molecular formula C18H28N2 B5790521 1-cycloheptyl-4-(4-methylphenyl)piperazine

1-cycloheptyl-4-(4-methylphenyl)piperazine

Cat. No.: B5790521
M. Wt: 272.4 g/mol
InChI Key: ILNCLOLMDJZGOJ-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(4-methylphenyl)piperazine is a chemical compound with the molecular formula C18H28N2. It belongs to the class of piperazine derivatives, which are known for their wide range of biological and pharmaceutical activities. This compound features a cycloheptyl group attached to the piperazine ring, along with a 4-methylphenyl group, making it a unique structure among piperazine derivatives .

Preparation Methods

The synthesis of 1-cycloheptyl-4-(4-methylphenyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines. Deprotection of these intermediates can then yield the desired piperazine derivative .

Industrial production methods for piperazine derivatives often involve large-scale reactions under controlled conditions to ensure high yields and purity. These methods may include the use of solid-phase synthesis, photocatalytic synthesis, and other advanced techniques to optimize the production process .

Chemical Reactions Analysis

1-Cycloheptyl-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogenation or alkylation, depending on the desired product .

Major products formed from these reactions can include various substituted piperazine derivatives, which may exhibit different biological activities and properties. The specific conditions and reagents used in these reactions can significantly influence the outcome and yield of the products .

Scientific Research Applications

1-Cycloheptyl-4-(4-methylphenyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, piperazine derivatives are known for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities .

In the pharmaceutical industry, piperazine derivatives are employed in the development of drugs for various conditions, such as schizophrenia, depression, and anxiety. The unique structure of this compound makes it a valuable compound for studying the structure-activity relationships of piperazine-based drugs .

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which play a crucial role in regulating mood and behavior .

The compound may also affect other molecular pathways involved in cell signaling and metabolism, contributing to its diverse biological activities. Understanding the precise mechanism of action of this compound requires further research and investigation .

Properties

IUPAC Name

1-cycloheptyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-16-8-10-18(11-9-16)20-14-12-19(13-15-20)17-6-4-2-3-5-7-17/h8-11,17H,2-7,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNCLOLMDJZGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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